Spiro[3.5]nonane-7-carbaldehyde
Description
Properties
IUPAC Name |
spiro[3.5]nonane-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-8-9-2-6-10(7-3-9)4-1-5-10/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEIYVYEUCNPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Bis(2-haloethyl) Ethers and Cyanoacetaldehyde Diethyl Acetal
A patented method for synthesizing spiro intermediates structurally related to spiro[3.5]nonane involves a two-step cyclization process:
Step 1: Formation of a key intermediate (Compound 3)
- React bis(2-chloroethyl) ether (or its bromo/iodo analogs) with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide.
- Use a phase transfer catalyst such as tetrabutylammonium bromide and an iodo metal salt (potassium iodide or sodium iodide).
- Acid-binding agents like anhydrous potassium carbonate or sodium bicarbonate are added to prevent side reactions.
- Reaction conditions: 70–100 °C, 10–24 hours.
- Workup involves aqueous extraction, washing with sodium bicarbonate solution, drying, and concentration to yield the intermediate.
Step 2: Cyclization and Reduction to Spiro Compound
- The intermediate is treated with lithium aluminum hydride in tetrahydrofuran at low temperature (-10 °C).
- The reduction and cyclization proceed over 4–8 hours.
- Quenching with water and sodium hydroxide solution, followed by filtration and purification through neutral alumina chromatography, yields the refined spiro compound.
- Total yield ranges from 56.3% to 82.6%.
This method is notable for mild reaction conditions, good yields, and scalability, making it suitable for preparing spiro intermediates with aldehyde functionalities analogous to this compound.
Alternative Routes via Functional Group Transformations
- Historical synthesis of spiro[3.5]nonane derivatives involved the preparation of spirocarboxylic acids followed by conversion to aldehydes through reduction or other functional group manipulations.
- For example, 2-spiro(3,5)nonanecarboxylic acid has been converted to bromospiro derivatives via the Hunsdiecker reaction, then hydrogenated to yield the spiro hydrocarbon, which could be further oxidized to aldehydes.
- However, these routes often suffer from low yields and harsh conditions.
Data Table Summarizing Key Preparation Parameters
| Step | Reactants / Reagents | Solvent | Conditions | Notes | Yield (%) |
|---|---|---|---|---|---|
| 1 | Bis(2-chloroethyl) ether + cyanoacetaldehyde diethyl acetal | N,N-Dimethylformamide | 70–100 °C, 10–24 h, phase transfer catalyst, acid-binding agent | Phase transfer catalyst: tetrabutylammonium bromide; Acid binder: K2CO3 or NaHCO3 | Not isolated (intermediate) |
| 2 | Intermediate + lithium aluminum hydride | Tetrahydrofuran | -10 °C, 4–8 h | Quenching with water and NaOH; purification by alumina column | 56.3–82.6 |
| Alternative | Spirocarboxylic acid derivatives | Various | Hunsdiecker reaction, hydrogenation, oxidation | Multi-step, lower yield, harsher conditions | Variable, often low |
Critical Analysis of Preparation Methods
Advantages of the Two-Step Cyclization Method:
- Mild reaction conditions and relatively high yields.
- Use of phase transfer catalysts improves reaction efficiency.
- Acid-binding agents prevent side reactions such as alkyl halide formation.
- Suitable for scale-up due to straightforward workup and purification.
-
- Requires careful control of reaction temperature and stoichiometry.
- Use of lithium aluminum hydride necessitates strict anhydrous conditions and careful quenching.
Comparison with Historical Methods:
- Older methods often involve multiple functional group interconversions with lower overall yields.
- Early syntheses provided important structural confirmation but are less practical for preparative purposes.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The spirocyclic structure allows for various substitution reactions at different positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Spiro[3.5]nonane-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[3.5]nonane-7-carbaldehyde involves its interaction with molecular targets through its aldehyde group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The spirocyclic structure also contributes to its stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 6-Carbaldehyde vs. 7-Carbaldehyde
The aldehyde group’s position significantly impacts reactivity and stability. For instance:
| Property | Spiro[3.5]nonane-6-carbaldehyde | Spiro[3.5]nonane-7-carbaldehyde |
|---|---|---|
| Aldehyde Position | 6 | 7 |
| SMILES | C1CC2(CCC2)CC(C1)C=O | C1CC(CC2(C1)CCC2)C=O |
| Synthetic Accessibility | Moderate | Challenging (lower yields) |
The 7-carbaldehyde isomer exhibits greater steric hindrance due to proximity to the spiro junction, often requiring optimized reaction conditions for synthesis .
Functional Group Variations
Carboxylic Acid Derivatives
2-Oxaspiro[3.5]nonane-7-carboxylic acid (C₉H₁₄O₃) replaces the aldehyde with a carboxylic acid group. This substitution increases polarity and acidity (pKa ~4-5), enhancing solubility in aqueous media compared to the aldehyde variant .
Azaspiro Derivatives
- 7-Azaspiro[3.5]nonane HCl: Incorporates a nitrogen atom in the spiro system, increasing basicity (pKa ~9–10) and pharmacological relevance as a sigma receptor ligand .
- tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate: Features a cyano and Boc-protected amine, improving stability for storage and handling .
Ring Size and Heteroatom Effects
| Compound | Key Feature | Yield (%) | Application |
|---|---|---|---|
| Oxa-azaspiro[3.5]nonane (4r) | Oxygen and nitrogen heteroatoms | 60–75 | Intermediate for bioactive molecules |
| 7-Methyl-7-azaspiro[3.5]nonan-2-ol | Methyl and hydroxyl groups | 94 | Drug discovery scaffolds |
| Cyclopropyl-substituted spiro compound | Cyclopropyl substituent | 35 | Limited due to side reactions |
Heteroatoms like oxygen or nitrogen enhance hydrogen-bonding capacity, while bulky substituents (e.g., cyclopropyl) reduce yields due to steric clashes during spirocyclization .
Stability and Fragmentation Patterns
Mass spectrometry (EIMS) reveals distinct fragmentation pathways:
- This compound fragments at the spiro junction, losing groups like ArN₂CO (observed in analogous compounds) .
- Azaspiro derivatives (e.g., 7-azaspiro[3.5]nonane HCl) show stable molecular ions due to nitrogen’s electron-donating effects .
Biological Activity
Spiro[3.5]nonane-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on diverse sources.
Chemical Structure and Properties
This compound features a distinctive spirocyclic structure characterized by a nonane backbone and an aldehyde functional group at the 7-position. This configuration allows for unique interactions with biological targets, which may influence various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Initial formation of the spirocyclic framework through cyclization of appropriate precursors.
- Aldehyde Functionalization : Introduction of the aldehyde group through oxidation or other functional group transformations.
The synthesis routes are often optimized to improve yield and purity, employing techniques like chromatography for purification .
Case Studies and Research Findings
Several studies have explored the biological implications of spiro compounds similar to this compound:
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of various spirocyclic compounds on different cancer cell lines, revealing that modifications to the spiro structure could enhance potency against specific targets .
- Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting significant anticancer potential.
- Neuropharmacological Research :
Comparative Analysis
To understand the biological activity better, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structure Type | Notable Features | Biological Activity |
|---|---|---|---|
| Spiro[3.5]nonane | Spirocyclic | Base structure without functional groups | Limited data |
| Spiro[4.4]decane | Spirocyclic | Larger ring system; different reactivity | Anticancer properties |
| 2,6-Diaza-spiro[3.5]nonane | Nitrogen-containing | Incorporates nitrogen; potential biological activity | Neuroactive properties |
This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
